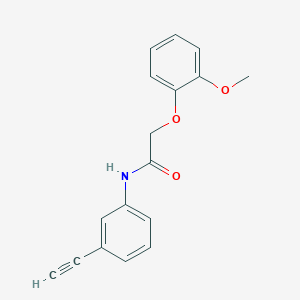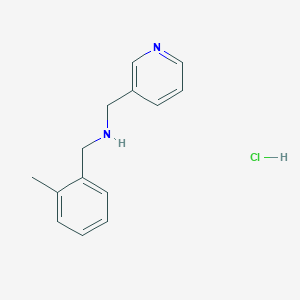![molecular formula C15H22N2O2S B5335692 8-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5335692.png)
8-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-8-azaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-8-azaspiro[4.5]decane, also known as PTZ-343, is a chemical compound with potential applications in scientific research. It is a spirocyclic compound that contains a thiazole ring, an oxazine ring, and a piperidine ring. PTZ-343 has been studied for its potential use as a fluorescent probe for imaging zinc ions in cells and tissues, as well as for its potential as a therapeutic agent for diseases related to zinc dysregulation.
作用機序
8-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-8-azaspiro[4.5]decane binds to zinc ions through its thiazole ring, forming a stable complex that emits fluorescence upon excitation. The binding of this compound to zinc ions has been shown to be selective and reversible, making it a useful tool for studying zinc dynamics in living systems.
Biochemical and Physiological Effects:
This compound has been shown to be non-toxic and non-cytotoxic at concentrations used in imaging experiments. It has been used to study zinc distribution in a variety of cell types, including neurons, pancreatic beta cells, and cancer cells. This compound has also been shown to be useful for imaging zinc in tissues, including the pancreas, brain, and liver.
実験室実験の利点と制限
One advantage of using 8-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-8-azaspiro[4.5]decane as a fluorescent probe for imaging zinc ions is its selectivity and reversibility. This compound binds specifically to zinc ions, allowing for the visualization of zinc distribution in living cells and tissues. However, one limitation of using this compound is its relatively low quantum yield, which can limit its sensitivity for imaging low concentrations of zinc ions.
将来の方向性
There are several potential future directions for research involving 8-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-8-azaspiro[4.5]decane. One area of interest is the development of improved fluorescent probes for imaging zinc ions with higher sensitivity and selectivity. Another area of interest is the use of this compound as a therapeutic agent for diseases related to zinc dysregulation, such as Alzheimer's disease and diabetes. Additionally, this compound could be used to study the role of zinc in other biological processes, such as immune function and wound healing.
合成法
The synthesis of 8-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-8-azaspiro[4.5]decane involves several steps, including the condensation of 2-propylthiazole-4-carboxylic acid with 2-aminoethanol to form the oxazoline intermediate. The oxazoline intermediate is then reacted with 1,4-dibromobutane to form the spirocyclic compound this compound.
科学的研究の応用
8-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-8-azaspiro[4.5]decane has been studied for its potential use as a fluorescent probe for imaging zinc ions in cells and tissues. Zinc is an essential micronutrient that plays a critical role in many biological processes, including gene expression, enzyme activity, and signal transduction. This compound has been shown to selectively bind to zinc ions, allowing for the visualization of zinc distribution in living cells and tissues using fluorescence microscopy.
特性
IUPAC Name |
1-oxa-8-azaspiro[4.5]decan-8-yl-(2-propyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-2-4-13-16-12(11-20-13)14(18)17-8-6-15(7-9-17)5-3-10-19-15/h11H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCBISLBHPXBFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)N2CCC3(CCCO3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{4-[(allylamino)sulfonyl]phenyl}-3-fluorobenzamide](/img/structure/B5335610.png)

![2-[2-(1-naphthyl)vinyl]-8-quinolinol](/img/structure/B5335629.png)
![1-(2-furoyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5335631.png)

![N-(2,4-difluorophenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5335657.png)
![N'-[(4-bromophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide](/img/structure/B5335669.png)


![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-3-(2-oxotetrahydrofuran-3-yl)propanamide](/img/structure/B5335688.png)
![2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5335693.png)

![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5335712.png)
![N-[2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5335717.png)
